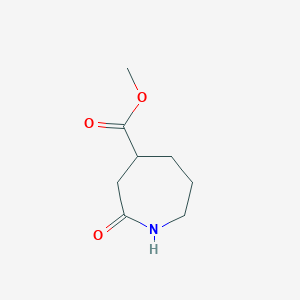

Methyl 2-oxoazepane-4-carboxylate

Description

Methyl 2-oxoazepane-4-carboxylate is a seven-membered lactam (azepane) derivative featuring a methyl ester at position 4 and a ketone group at position 2. Azepane rings are known for their conformational flexibility and relevance in medicinal chemistry, particularly as scaffolds for bioactive molecules. The methyl ester group enhances solubility in organic solvents, while the ketone moiety may influence hydrogen-bonding interactions and reactivity .

Propriétés

Formule moléculaire |

C8H13NO3 |

|---|---|

Poids moléculaire |

171.19 g/mol |

Nom IUPAC |

methyl 2-oxoazepane-4-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)6-3-2-4-9-7(10)5-6/h6H,2-5H2,1H3,(H,9,10) |

Clé InChI |

WTUTXBNXNASTOL-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1CCCNC(=O)C1 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemistry: Methyl 2-oxoazepane-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism by which Methyl 2-oxoazepane-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The molecular targets and pathways involved are often identified through biochemical and molecular biology studies.

Comparaison Avec Des Composés Similaires

Structural Analogs within the Azepane Family

Table 1: Key Azepane Derivatives and Their Features

| Compound Name | Structural Features | Unique Characteristics | Reference |

|---|---|---|---|

| Ethyl 4-Oxoazepane-1-carboxylate | Ethyl ester at position 1, ketone at C4 | Six-membered analog; altered ester position | |

| Ethyl 5-Oxoazepane-4-carboxylate hydrochloride | Ethyl ester at C4, ketone at C5, HCl salt | Enhanced solubility due to hydrochloride | |

| Methyl 2-oxoazepane-4-carboxylate (Target) | Methyl ester at C4, ketone at C2 | Potential for unique ring strain and H-bonding | Inferred |

Key Observations :

- Ester Group Influence : The methyl ester in the target compound likely reduces steric hindrance compared to ethyl esters, favoring nucleophilic substitution or hydrolysis reactions.

- Biological Implications : Azepane derivatives with ester groups are often explored as protease inhibitors or neurotransmitter analogs. The methyl ester’s smaller size may improve cell membrane permeability compared to ethyl analogs .

Comparison with Non-Azepane Heterocycles

Table 2: Cyclic Carboxylates with Varying Ring Sizes

| Compound Name | Ring Size/Type | Key Features | Reference |

|---|---|---|---|

| Methyl 4-methyl-2-oxocyclopentanecarboxylate | 5-membered (cyclopentane) | Additional methyl group increases lipophilicity | |

| Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate | 6-membered (cyclohexane) | Steric hindrance from dimethyl groups slows reactivity | |

| Methyl 2-oxoazepane-4-carboxylate (Target) | 7-membered (azepane) | Flexible ring; potential for diverse binding modes | Inferred |

Key Observations :

- Ring Size Effects: The azepane ring’s larger size (vs.

- Lipophilicity : Cyclopentane derivatives (e.g., Methyl 4-methyl-2-oxocyclopentanecarboxylate) are more lipophilic due to methyl substituents, whereas the azepane’s nitrogen atom may introduce polar interactions .

Functional Group Variations in Ester Derivatives

Table 3: Impact of Ester and Heteroatom Substitutions

| Compound Name | Functional Groups | Reactivity/Bioactivity | Reference |

|---|---|---|---|

| Methyl 2-thioxooxazolidine-4-carboxylate | Thioxo group, oxazolidine ring | Higher electrophilicity due to sulfur | |

| Methyl 2-(pyridin-3-yl)oxazole-4-carboxylate | Pyridine-oxazole hybrid | Enhanced enzyme inhibition via π-π stacking | |

| Methyl 2-oxoazepane-4-carboxylate (Target) | Azepane ring, ketone, methyl ester | Flexible binding to biological targets | Inferred |

Key Observations :

- Electrophilic Character : The thioxo group in oxazolidine derivatives increases electrophilicity, whereas the azepane’s ketone may act as a hydrogen-bond acceptor .

- Hybrid Structures : Pyridine-oxazole hybrids (e.g., ) exhibit distinct bioactivity due to aromatic interactions, contrasting with the azepane’s aliphatic nature.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.